molecular formula C7H12O B6280159 2-(prop-2-en-1-yl)oxolane CAS No. 52426-82-1

2-(prop-2-en-1-yl)oxolane

Cat. No.: B6280159
CAS No.: 52426-82-1
M. Wt: 112.2
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Description

2-(prop-2-en-1-yl)oxolane, also known as 2-allyltetrahydrofuran, is a versatile chemical compound with the molecular formula C7H12O and a molecular weight of 112.17 g/mol . This compound is characterized by its oxolane ring structure with an allyl group attached to the second carbon atom. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-en-1-yl)oxolane typically involves the reaction of tetrahydrofuran with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

Tetrahydrofuran+Allyl BromideNaHThis compound\text{Tetrahydrofuran} + \text{Allyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} Tetrahydrofuran+Allyl BromideNaH​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-en-1-yl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used.

Major Products Formed

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of 2-(propyl)oxolane.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

2-(prop-2-en-1-yl)oxolane is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(prop-2-en-1-yl)oxolane involves its interaction with specific molecular targets and pathways. The allyl group can undergo electrophilic addition reactions, making it a reactive intermediate in various chemical processes. The oxolane ring provides stability and can participate in ring-opening reactions under acidic or basic conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(prop-2-en-1-yl)oxirane: Similar structure but with an oxirane ring instead of an oxolane ring.

    2-(prop-2-en-1-yl)oxetane: Contains an oxetane ring instead of an oxolane ring.

    2-(prop-2-en-1-yl)tetrahydropyran: Features a tetrahydropyran ring instead of an oxolane ring.

Uniqueness

2-(prop-2-en-1-yl)oxolane is unique due to its combination of an oxolane ring and an allyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

52426-82-1

Molecular Formula

C7H12O

Molecular Weight

112.2

Purity

95

Origin of Product

United States

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